molecular formula C17H15N3O2 B11840873 3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one

3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one

Cat. No.: B11840873
M. Wt: 293.32 g/mol
InChI Key: PPHXKGYHMCPQAS-ODLFYWEKSA-N
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Description

3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one is a quinazolinone derivative characterized by a quinazolin-4-one core substituted with a 2-methyl group and a 4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl moiety. Quinazolinones are heterocyclic compounds with a bicyclic structure comprising fused benzene and pyrimidine rings. This compound’s unique substitution pattern, particularly the (Z)-configured N-hydroxy-C-methylcarbonimidoyl group, confers distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science .

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C17H15N3O2/c1-11(19-22)13-7-9-14(10-8-13)20-12(2)18-16-6-4-3-5-15(16)17(20)21/h3-10,22H,1-2H3/b19-11-

InChI Key

PPHXKGYHMCPQAS-ODLFYWEKSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)/C(=N\O)/C

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=NO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one typically involves a multi-step process. One common method includes the cyclization of chalcone derivatives. The key starting material, chalcone, undergoes a cyclo-condensation reaction with hydrazine derivatives, such as hydrazine hydrate or phenyl hydrazine, in the presence of ethanol under reflux conditions . This reaction yields pyrazoline derivatives, which are further processed to obtain the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, to facilitate the formation of the quinazolinone core . Additionally, continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Quinazolinone Family

Several quinazolinone derivatives share structural similarities with the target compound. Key examples include:

Table 1: Structural Comparison of Quinazolinone Derivatives
Compound Name Substituents at Position 2 Substituents at Position 3 Key Functional Groups
Target Compound 2-methyl 4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl Hydroxyimino, methylcarbonimidoyl
2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-3-phenyl-quinazolin-4-one None Phenyl Nitrophenyl hydrazone
2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-phenyl-quinazolin-4-one None Phenyl Methoxyphenyl hydrazone
2,6-dimethyl-5-[(E)-(phenylmethylidene)amino]pyrazolo[3,4-d]pyrimidin-4-one 2,6-dimethyl Pyrazolo-pyrimidine core Phenylmethylidene amino

Key Observations :

  • The target compound’s hydroxyimino group distinguishes it from hydrazone-based analogues (e.g., nitrophenyl or methoxyphenyl hydrazones) .
  • The Z-configuration of the carbonimidoyl group may influence intramolecular hydrogen bonding and stability compared to E-isomers.

Physicochemical and Pharmacological Properties

Table 2: Hypothetical Property Comparison Based on Structural Features
Property Target Compound 2-[(4-nitrophenyl)hydrazinyl]-3-phenyl-quinazolin-4-one 2,6-dimethyl-pyrazolo-pyrimidin-4-one
Molecular Weight ~353 g/mol ~377 g/mol ~300 g/mol
Polarity High (due to hydroxyimino and carbonyl groups) Moderate (nitro group) Low (alkyl substituents)
Solubility Likely polar aprotic solvents (DMF, DMSO) Moderate in DMSO Low in water, soluble in chloroform
Bioactivity Potential kinase inhibition (inferred from quinazolinones) Anticancer (nitrophenyl hydrazones) Antibacterial (pyrazolo-pyrimidines)

Research Findings :

  • Hydroxyimino groups in the target compound may enhance metal-binding capacity, analogous to hydrazone ligands in zinc(II) coordination polymers (e.g., ’s Zn complex) .
  • Methylcarbonimidoyl substituents could modulate electronic effects, improving stability in biological environments compared to nitro or methoxy groups .

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